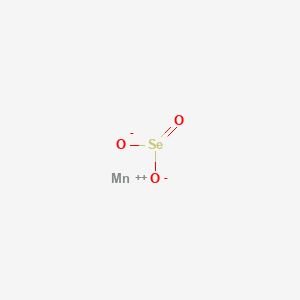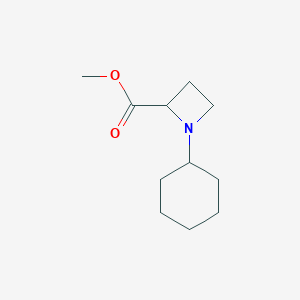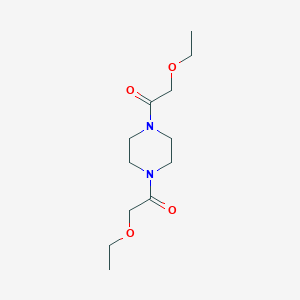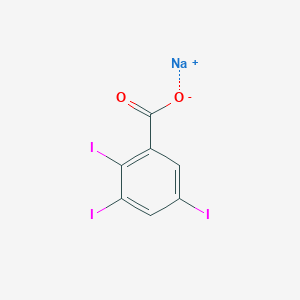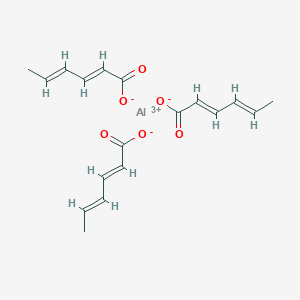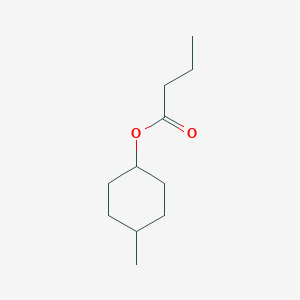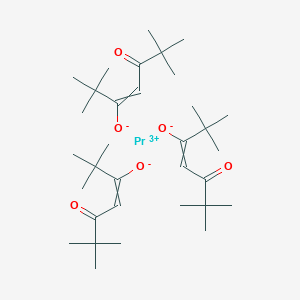
Tetradecyloxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyloxysilane is a chemical compound that has been widely used in scientific research for its unique properties. It is a silane coupling agent that is used to modify surfaces, improve adhesion, and impart hydrophobicity. The compound has been found to have many applications in various fields such as material science, biotechnology, and nanotechnology.
Scientific Research Applications
Stone Conservation and Hydrophobic Treatments Extensive research has been conducted on the conservation of historical stones, highlighting the importance of alkoxysilane materials and their composites. Studies have demonstrated that composites of nano-hydroxyapatite (n-HA) and tetraethoxysilane (TEOS) exhibit promising results in sandstone conservation by consolidating and conferring hydrophobic properties. The introduction of n-HA and hydroxyl-terminated polydimethylsiloxane into TEOS, associated with a neutral catalyst, imparts a coarser network for vapor transport and a hydrophobic effect for liquid water. This approach significantly improves mechanical properties and resistance to artificial aging tests, showcasing the potential of tetradecyloxysilane derivatives in stone conservation efforts (Luo, Xiao, & Zhang, 2015).
Synthesis and Technology Improvement The synthesis of tetraethoxysilane (TEOS), a prominent derivative of silicon compounds, follows the esterification reaction of SiCl4. The technology developed in the 1990s for this process involves the catalyzed direct synthesis of silicon metal and either methanol or ethanol. Recent studies suggest reactive distillation as an intensified technology for TEOS production, highlighting the economic and environmental benefits of novel methodologies in alkoxysilane production (Sánchez-Ramírez et al., 2018).
Polymerization Kinetics Understanding the kinetics of alkoxysilanes polymerization is crucial for their application in various fields. Research has shown that polymerization kinetics are influenced by primary factors such as catalysts, water/silane ratio, pH, and organo-functional groups. This comprehensive review of alkoxysilanes and organoalkoxysilanes polymerization kinetics provides insights into optimizing reaction conditions for the synthesis of silica-based materials, benefiting from the unique properties of this compound derivatives (Issa & Luyt, 2019).
Organic-Inorganic Hybrid Compounds for Heritage Conservation The development of TEOS-based stone consolidants containing functional (3-glycidoxypropyl)trimethoxysilane (GPTMS) and polyhedral oligomeric silsesquioxane (POSS) addresses the challenges of crack formation during the drying phase of gel. This study reveals that the addition of nanometer-sized POSS and GPTMS reduces capillary force during solvent evaporation, enhancing the hydrophobicity of treated surfaces and providing a promising solution for the conservation of granite heritage (Son et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
tetrakis-decyl silicate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84O4Si/c1-5-9-13-17-21-25-29-33-37-41-45(42-38-34-30-26-22-18-14-10-6-2,43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h5-40H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJDFYQNAFUJJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCO[Si](OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84O4Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


